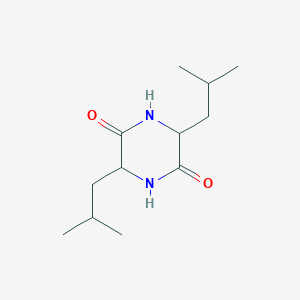

2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-

Descripción general

Descripción

“2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-” is a chemical compound with the formula C12H22N2O2 and a molecular weight of 226.3153 . It is one of the secondary metabolites identified in the production of metabolites with antioxidant activity by Botryosphaeria dothidea .

Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C12H22N2O2/c1-7(2)5-9-11(15)14-10(6-8(3)4)12(16)13-9/h7-10H,5-6H2,1-4H3, (H,13,16) (H,14,15) . The 3D structure of the compound can be viewed using Java or Javascript .Aplicaciones Científicas De Investigación

Biodegradation of Azo Dyes

The compound has been identified as a metabolic product in the biodegradation process of azo dyes by bacterial isolates belonging to the genus Citrobacter . These bacteria are capable of decolorizing azo dyes, which are synthetic dyes with a wide variety of colors and shades used extensively in industry .

Antifungal Activity

3,6-Diisobutyl-2,5-piperazinedione has been associated with antifungal activity. It was found in higher concentration in Brevibacillus brevis B87, and it might be responsible for its maximum antifungal activity compared to other isolates .

Inhibition of Phytopathogenic Fungi

The compound has been found to inhibit the growth of the phytopathogenic fungi Aspergillus flavus. This was observed in a strain of Lactobacillus plantarum AF1 isolated from kimchi .

Antibacterial Properties

In a study, 3,6-Diisobutyl-2,5-piperazinedione was found in the ethyl acetate extract of Bacillus enclensis CARE-V7, a marine bacterium. The fractionated active metabolites showed greater antibacterial properties against Pseudomonas aeruginosa and Escherichia coli .

Antibiofilm Activity

The compound has shown potential in inhibiting biofilm formation. In a study, the active metabolites extracted from Streptomyces sp. SRMA3 showed good antibacterial and antibiofilm activity against antimicrobially resistant clinical pathogens .

Potential Use in Biotechnological Applications

Given its antibacterial and antibiofilm activities, 3,6-Diisobutyl-2,5-piperazinedione could be used for various biotechnological applications, particularly in the development of new antibiotics to combat drug-resistant pathogens .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It has been reported to exhibit antimicrobial properties , suggesting that it may interact with targets in microbial cells.

Mode of Action

Its antimicrobial properties suggest that it may interfere with essential processes in microbial cells, such as cell wall synthesis, protein synthesis, or dna replication .

Biochemical Pathways

Given its reported antimicrobial activity , it may disrupt pathways critical to the survival and replication of microbial cells.

Result of Action

Its reported antimicrobial activity suggests that it may lead to the death of microbial cells .

Propiedades

IUPAC Name |

3,6-bis(2-methylpropyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-7(2)5-9-11(15)14-10(6-8(3)4)12(16)13-9/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYXUMDVQIOAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60931962 | |

| Record name | 3,6-Bis(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- | |

CAS RN |

1436-27-7 | |

| Record name | 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2, 3,6-bis(2-methylpropyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Bis(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

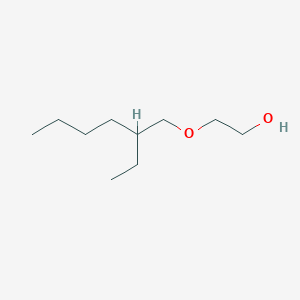

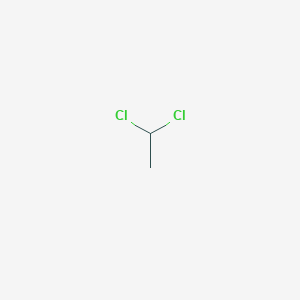

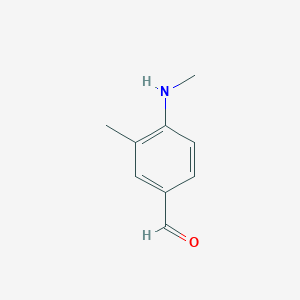

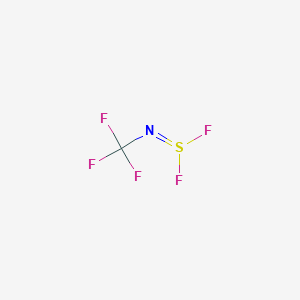

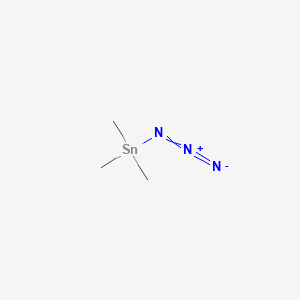

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 3,6-Diisobutyl-2,5-piperazinedione (DIP) and where has it been found?

A: 3,6-Diisobutyl-2,5-piperazinedione (DIP), also referred to as 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-, is a bioactive compound identified in the ethyl acetate extract of Halomonas pacifica CARE-V15, a halophilic bacterium isolated from the southeastern coast of India. [, ]

Q2: What is the potential therapeutic application of DIP?

A: Research suggests that DIP may have neuroprotective effects. A study using a zebrafish model demonstrated that DIP protected against okadaic acid-induced neurotoxicity, potentially by reducing oxidative stress. []

Q3: How does DIP exert its neuroprotective effects?

A: In silico molecular docking analysis suggests that DIP exhibits a strong affinity for antioxidant enzymes like glutathione peroxidase (GPx), glutathione-S-transferase (GST), and glutathione reductase (GSR). [] This suggests that DIP may exert its neuroprotective effects by enhancing the activity of these antioxidant defense systems.

Q4: What evidence supports the antioxidant activity of DIP?

A: In a zebrafish model, pre-treatment with purified DIP significantly (p ≤ 0.05) reduced reactive oxygen species production, lipid peroxidation, and cell death levels induced by okadaic acid. [] Additionally, qRT-PCR analysis showed that DIP treatment influenced the expression of antioxidant genes. []

Q5: Besides Halomonas pacifica, are there other sources of DIP?

A: Yes, DIP has also been identified in the methanolic extracts of:* Staphylococcus aureus []* Klebsiella pneumoniae []* Bacillus amyloliquefaciens subsp. amyloliquefaciens strain RLS19 [, ]* Acinetobacter baumannii []* Cladosporium cladosporioides OP870014 (a fungal endophyte) []

Q6: What are the structural characteristics of DIP?

A: While the provided research does not explicitly state the molecular formula and weight of DIP, its structure can be deduced from its chemical name, 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-. The structural characterization of DIP has been achieved using FTIR and NMR spectroscopy. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B72306.png)